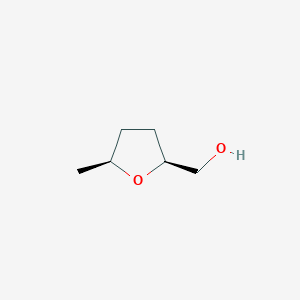
Decahydroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Decahydroazulene can be synthesized through several methods. One common approach involves the hydrogenation of azulene. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{Azulene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: Decahydroazulene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound is not common due to its already saturated nature.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Halogenation: Formation of halogenated derivatives of this compound.
科学的研究の応用
Decahydroazulene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用機序
The mechanism of action of decahydroazulene in biological systems is not well-documented. its structural similarity to azulene suggests that it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Azulene: An aromatic hydrocarbon with a similar structure but with unsaturated bonds.
Guaiazulene: A derivative of azulene with additional methyl groups, known for its anti-inflammatory properties.
Comparison:
Structural Differences: Decahydroazulene is fully saturated, whereas azulene and guaiazulene contain unsaturated bonds.
Reactivity: this compound is less reactive compared to its unsaturated counterparts due to the absence of double bonds.
Applications: While azulene and guaiazulene are primarily studied for their biological activities, this compound is more commonly used in chemical research and industrial applications.
特性
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFZXHKPCJMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936609 |
Source


|
| Record name | Bicyclo[5.3.0]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-80-3, 16189-46-1 |
Source


|
| Record name | Bicyclo(5.3.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Bicyclo(5.3.0)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[5.3.0]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(2-Methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B1174228.png)
